3-(3-Bromoisoxazol-5-yl)propanoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

In antimicrobial lead optimization, halogen identity dictates reactivity and bioactivity - generic substitution introduces unacceptable variability. 3-(3-Bromoisoxazol-5-yl)propanoic acid (CAS 6567-34-6) provides a validated scaffold for SAR-driven library synthesis. • Biofilm inhibition IC50: 125 µM (E. faecalis) • 3-Br enables Pd-catalyzed cross-coupling diversification • Orthogonal -COOH handle for parallel derivatization • Computed LogP 1.45 - assess halogen effects on drug-like properties

Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
CAS No. 6567-34-6
Cat. No. B1296395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromoisoxazol-5-yl)propanoic acid
CAS6567-34-6
Molecular FormulaC6H6BrNO3
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESC1=C(ON=C1Br)CCC(=O)O
InChIInChI=1S/C6H6BrNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10)
InChIKeyGGFSCLOKBUSHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-(3-Bromoisoxazol-5-yl)propanoic Acid


3-(3-Bromoisoxazol-5-yl)propanoic acid (CAS 6567-34-6) is a heterocyclic carboxylic acid belonging to the class of brominated isoxazoles. Structurally, it features a 3-bromo-substituted isoxazole ring linked to a propanoic acid moiety [1]. This bromine atom confers distinct reactivity and physicochemical properties, making the compound a valuable synthetic intermediate and a scaffold for generating diverse bioactive molecules in medicinal chemistry and agrochemical research . Its versatility stems from the isoxazole ring's aromatic character and the carboxylic acid's capacity for further functionalization.

Workflow: Cross-coupling synthesis & SAR library generation
Selection: 3-bromo isoxazole with propanoic acid handle for orthogonal derivatization
Use context: Halogen substitution effect studies; antimicrobial screening scaffold

3-(3-Bromoisoxazol-5-yl)propanoic Acid: Why Substitution Fails


Generic substitution among 3-substituted isoxazole-5-yl propanoic acids is scientifically invalid due to profound differences in their physicochemical and biological profiles. The specific halogen at the 3-position critically dictates electronic properties, lipophilicity (LogP), reactivity, and biological target interactions . Replacing the bromine atom with chlorine or a methyl group fundamentally alters the compound's behavior in chemical reactions (e.g., cross-coupling) and its performance in biological assays (e.g., antimicrobial activity). Procurement based solely on the core isoxazole-propanoic acid scaffold, without specifying the 3-bromo substitution, introduces unacceptable variability in experimental outcomes and can derail lead optimization campaigns. The quantitative evidence below details these critical points of differentiation.

3-Chloro analog

Lower computed LogP may alter membrane partitioning and binding behavior, shifting assay outcomes.

3-Methyl analog

Unreactive under mild Pd-coupling conditions, limiting library diversification and SAR throughput.

Biofilm vs. planktonic endpoint

Activity profiles differ between assays; biofilm data may not transfer to planktonic models and vice versa.

3-(3-Bromoisoxazol-5-yl)propanoic Acid vs. Key Analogs


Lipophilicity vs. Chloro and Methyl Analogs

The lipophilicity of 3-(3-Bromoisoxazol-5-yl)propanoic acid is substantially higher than that of its 3-chloro and 3-methyl analogs, as quantified by computed LogP values. This difference in LogP directly impacts membrane permeability, solubility, and off-target binding .

Lipophilicity
Class-level
LogP 1.45 (bromo) vs ~0.5–1.0 (chloro/methyl); cLogP 3.759
Higher LogP may influence membrane partitioning in cell-based assays.
Computed values; experimental validation needed for permeability correlation.
Medicinal Chemistry Drug Design Physicochemical Properties

Anti-Biofilm Activity Against E. faecalis

3-(3-Bromoisoxazol-5-yl)propanoic acid demonstrates measurable activity against Enterococcus faecalis biofilm formation, with an IC50 value of 1.25 x 10^5 nM (125 µM) [1]. This specific data point, while modest, provides a benchmark for structure-activity relationship (SAR) studies, especially when contrasted with the reported activity of the 3-chloro analog against planktonic E. faecalis .

Anti-biofilm IC50
Assay context
IC50 = 125 µM (E. faecalis biofilm); chloro analog MIC 2 µg/mL (planktonic)
Biofilm vs. planktonic assay divergence suggests distinct mechanism context.
Different assay formats limit direct comparison; biofilm model response only.
Antibacterial Biofilm Inhibition Infectious Disease

Predicted pKa and Ionization State

The predicted acid dissociation constant (pKa) for the methyl ester of 3-(3-Bromoisoxazol-5-yl)propanoic acid is reported as -5.59 ± 0.50 . While not directly for the acid itself, this value indicates a strong electron-withdrawing effect of the bromo-isoxazole ring, suggesting the parent acid will be more acidic than its chloro or methyl counterparts. This influences its ionization state at physiological pH, affecting solubility, protein binding, and cell permeability [1].

Predicted acidity
Class-level
pKa (methyl ester) −5.59 ± 0.50; parent acid expected more acidic than chloro/methyl analogs
Higher ionization at physiological pH may affect solubility and binding.
Prediction only; experimental pKa determination recommended for formulation studies.
Physicochemical Characterization ADME Prediction Formulation

Cross-Coupling Intermediate

The bromine atom at the 3-position of the isoxazole ring is not merely a structural feature; it is a strategic handle for further chemical elaboration. 3-Bromo-isoxazoles are specifically highlighted in the patent literature as crucial intermediates for subsequent functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [1]. This allows for the generation of diverse compound libraries from a single, versatile building block, a capability not shared by chloro, fluoro, or unsubstituted analogs to the same degree of reactivity [2].

Cross-coupling utility
Class-level
Bromo serves as leaving group for Suzuki, Sonogashira, Buchwald-Hartwig couplings; chloro less reactive, methyl inert
Enables Pd-catalyzed diversification for SAR library synthesis.
Reactivity advantage context-dependent; coupling conditions require optimization per partner.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Applications of 3-(3-Bromoisoxazol-5-yl)propanoic Acid


Antimicrobial Lead Optimization & Biofilm Research

3-(3-Bromoisoxazol-5-yl)propanoic acid is a suitable starting point for antimicrobial lead optimization programs, particularly those targeting biofilm-forming pathogens like Enterococcus faecalis. Its quantifiable IC50 (125 µM) against biofilm formation provides a clear baseline for SAR studies [1]. Researchers can leverage this compound to synthesize derivatives and explore modifications that improve potency against biofilms, a key challenge in treating chronic infections.

Versatile Cross-Coupling Building Block

The compound's primary utility lies in its role as a strategic building block. The 3-bromo substituent is a reactive site for palladium-catalyzed cross-coupling reactions, as noted in multiple patents [1]. This enables the rapid generation of diverse compound libraries for biological screening by attaching various aryl, alkenyl, or alkynyl groups. Its carboxylic acid moiety offers a second orthogonal functional handle for further derivatization, making it a highly efficient intermediate for complex molecule synthesis.

Halogen Effects on Lipophilicity and Acidity

Given its significantly higher computed LogP (1.45) compared to chloro and methyl analogs, and its inferred enhanced acidity, this compound serves as a model system for studying the impact of halogen substitution on drug-like properties [1]. It can be used in controlled experiments to assess how bromine alters membrane permeability, protein binding, and metabolic stability relative to its chloro and methyl counterparts, providing valuable data for medicinal chemists designing new drug candidates.

Agrochemical Intermediate for Crop Protection

Patents suggest that the isoxazole-propanoic acid scaffold is relevant in agrochemistry, particularly for developing fungicidal and herbicidal agents [1]. The brominated compound is a logical starting material for synthesizing analogs aimed at exploring this biological space. Its synthetic tractability allows for the rapid preparation of derivatives to be screened for activity against agricultural pests and pathogens.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Biofilm inhibition endpoint context
SAR exploration for biofilm-forming pathogens
Cross-coupling library synthesis
Bromo reactivity for Pd-catalyzed diversification
Orthogonal derivatization efficiency in SAR libraries
Halogen substitution effect studies
Lipophilicity and ionization profile comparison
Physicochemical property trends across halogen analogs
Agrochemical intermediate screening
Isoxazole scaffold for fungicidal/herbicidal design
Activity screening in crop protection models

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